2-(3-Methylphenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide
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Overview
Description
2-(3-Methylphenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide is a complex organic compound that belongs to the class of acetamides It is characterized by the presence of a thiazole ring, a phenoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide typically involves multiple steps. One common method includes the reaction of 3-methylphenol with chloroacetic acid to form 2-(3-methylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride, which is subsequently reacted with 5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-Methylphenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylphenoxyacetic acid: A simpler analog with similar functional groups.
3-Methylphenylthiazole: Shares the thiazole ring and methylphenyl group.
Phenoxyacetamides: A broader class of compounds with similar structural features.
Uniqueness
2-(3-Methylphenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-5-3-7-16(9-14)11-18-12-21-20(25-18)22-19(23)13-24-17-8-4-6-15(2)10-17/h3-10,12H,11,13H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZLZCUELZMUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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